4-(2-Chloro-5-hydroxyphenyl)phenol, 95%
Description
4-(2-Chloro-5-hydroxyphenyl)phenol (molecular formula: C₁₂H₉ClO₂) is a substituted phenol derivative featuring a biphenyl core with hydroxyl (-OH) and chlorine (Cl) substituents at distinct positions. The compound’s structure includes a phenol group attached to a second aromatic ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 5-position. The 95% purity grade indicates its suitability for synthetic applications, particularly in pharmaceuticals, agrochemicals, or materials science, where precise reactivity and stability are critical.
Properties
IUPAC Name |
4-chloro-3-(4-hydroxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-12-6-5-10(15)7-11(12)8-1-3-9(14)4-2-8/h1-7,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQQXNQXYJRUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)O)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683523 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262001-91-1 | |
| Record name | 6-Chloro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Chlorophenol Derivatives
Chlorophenols are foundational analogs, differing in substitution patterns and functional groups:
Key Differences :
- The target compound’s biphenyl structure introduces steric and electronic effects absent in mono-aromatic chlorophenols.
Hydroxybenzophenone Derivatives
Benzophenone-based compounds share structural motifs with the target molecule but differ in core functionality:
Key Differences :
- The ketone group in benzophenones reduces hydrogen-bonding capacity compared to the target’s phenolic hydroxyl groups.
- Fluorine substitution (in benzophenones) enhances electronegativity and metabolic stability, whereas the target’s chlorine may favor nucleophilic substitution reactions.
Methyl-Substituted Phenols
Alkyl-substituted phenols highlight the impact of non-halogen substituents:
Key Differences :
- Methyl groups reduce polarity and reactivity compared to hydroxyl substituents.
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